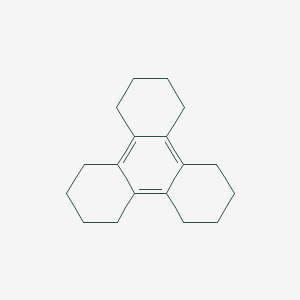

Dodecahidrotrifenileno

Descripción general

Descripción

Dodecahydrotriphenylene forms metal-carbonyl complexes. It undergoes hydrogenation and rearrangement by action of AlCl3 in inert atmosphere conditions at 20°C (hexane solution) or 70°C (heptane solution). It is formed by trimerization of cyclohexanone. It undergoes oxidation by peroxytrifluoroacetic acid and boron fluoride etherate at 0°C to form cross-conjugated cyclohexadieone.

Aplicaciones Científicas De Investigación

Bloques de construcción orgánicos

Dodecahidrotrifenileno se utiliza como un bloque de construcción orgánico en varias reacciones químicas . Tiene una estructura única que le permite participar en una variedad de transformaciones químicas, lo que lo convierte en un componente versátil en la síntesis de moléculas orgánicas complejas .

Formación de complejos metal-carbonilo

Se ha encontrado que el this compound forma complejos metal-carbonilo . Estos complejos son importantes en muchas áreas de la química, incluida la catálisis y la ciencia de los materiales .

Reacciones de hidrogenación y reordenamiento

Este compuesto se somete a hidrogenación y reordenamiento por la acción de AlCl3 en condiciones de atmósfera inerte a 20 °C (solución de hexano) o 70 °C (solución de heptano) . Esta propiedad lo hace útil en la síntesis de una variedad de otros compuestos .

Reacciones de oxidación

El this compound se somete a oxidación por ácido peroxi-trifluoroacético y etereato de fluoruro de boro a 0 °C para formar ciclohexadienona cruzada conjugada . Esta reacción es significativa en el campo de la química orgánica, ya que permite la transformación del compuesto en una variedad de otras sustancias útiles .

Desarrollo de biorreporters bacterianos

El this compound se ha utilizado para desarrollar un conjunto de nuevos biorreporters bacterianos y ensayos para la detección de alcanos de cadena larga basados en la bacteria marina Alcanivorax borkumensis cepa SK2 . Esta aplicación es particularmente importante en los esfuerzos de monitoreo ambiental y biorremediación

Mecanismo De Acción

Target of Action

Dodecahydrotriphenylene, also known as Tritetralin, is a complex organic compound It’s known to form metal-carbonyl complexes .

Mode of Action

Tritetralin undergoes hydrogenation and rearrangement by the action of AlCl3 in inert atmosphere conditions at 20°C (hexane solution) or 70°C (heptane solution) . This interaction with its targets leads to changes in its structure and properties.

Biochemical Pathways

It is formed by the trimerization of cyclohexanone . It also undergoes oxidation by peroxytrifluoroacetic acid and boron fluoride etherate at 0°C to form cross-conjugated cyclohexadieone .

Pharmacokinetics

It’s known that tritetralin is soluble in hexane , which could potentially impact its bioavailability.

Result of Action

It’s known that tritetralin can undergo unidirectional benzylic sp3 c–h oxidation, and the central benzene ring remains intact under similar reaction conditions .

Action Environment

It’s known that tritetralin was used to develop a set of new bacterial bioreporters and assays for detection of long chain alkanes based on the marine bacterium alcanivorax borkumensis strain sk2 . This suggests that Tritetralin may have applications in environmental monitoring and biotechnology.

Safety and Hazards

Direcciones Futuras

There are ongoing studies on the water solubility of Dodecahydrotriphenylene . The inter-laboratory relative standard deviation was 20% (mean 2.6 µg/L, n = 4) using the existing column elution method . This study outlines approaches that should be followed and the experimental parameters that have been deemed important for an expanded ring trial of the slow-stir water solubility method .

Análisis Bioquímico

Biochemical Properties

It is known that Dodecahydrotriphenylene forms metal-carbonyl complexes . It undergoes hydrogenation and rearrangement by the action of AlCl3 in inert atmosphere conditions

Molecular Mechanism

It is known that Dodecahydrotriphenylene undergoes hydrogenation and rearrangement by the action of AlCl3

Propiedades

IUPAC Name |

1,2,3,4,5,6,7,8,9,10,11,12-dodecahydrotriphenylene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24/c1-2-8-14-13(7-1)15-9-3-4-11-17(15)18-12-6-5-10-16(14)18/h1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODHYDPYRIQKHCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C3CCCCC3=C4CCCCC4=C2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10167052 | |

| Record name | Dodecahydrotriphenylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Acros Organics MSDS] | |

| Record name | Dodecahydrotriphenylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13981 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1610-39-5 | |

| Record name | Dodecahydrotriphenylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1610-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4,5,6,7,8,9,10,11,12-Dodecahydrotriphenylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001610395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecahydrotriphenylene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26930 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dodecahydrotriphenylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4,5,6,7,8,9,10,11,12-dodecahydrotriphenylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.046 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

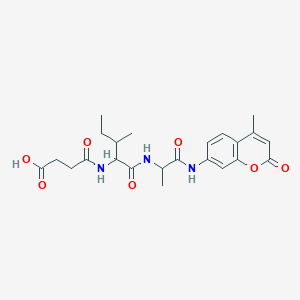

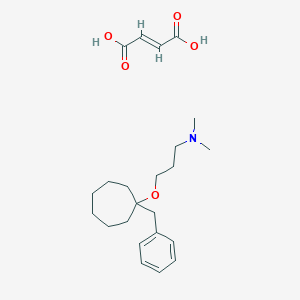

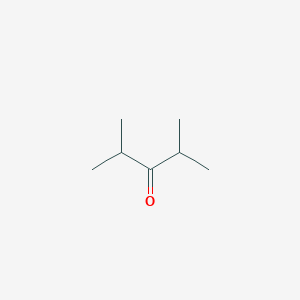

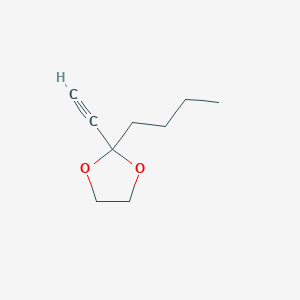

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(13S,14S,17R)-17-Ethynyl-13-methyl-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B156910.png)